1H,2H,3H,4H-pyrido[3,4-d]pyrimidin-2-one
Description
Properties
CAS No. |
2680535-94-6 |
|---|---|
Molecular Formula |
C7H7N3O |
Molecular Weight |
149.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,2H,3H,4H-pyrido[3,4-d]pyrimidin-2-one typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method is the reaction of 2-aminopyridine with formamide under acidic conditions, leading to the formation of the desired pyridopyrimidine scaffold . Another approach involves the cyclization of 2-aminopyridine derivatives with carbonyl compounds, such as aldehydes or ketones, in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance reaction efficiency and scalability . Additionally, the use of microwave irradiation and solvent-free conditions can further improve the synthesis process by reducing reaction times and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
1H,2H,3H,4H-pyrido[3,4-d]pyrimidin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered electronic properties.
Substitution: Functionalized pyridopyrimidine derivatives with diverse chemical functionalities.
Scientific Research Applications
1H,2H,3H,4H-pyrido[3,4-d]pyrimidin-2-one has a wide range of scientific research applications, including:
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1H,2H,3H,4H-pyrido[3,4-d]pyrimidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications: Pyrido[3,4-d] vs. Pyrido[2,3-d] Systems
- Pyrido[2,3-d]pyrimidin-4(1H)-one (CAS 24410-19-3):
- Differs in ring fusion position ([2,3-d] vs. [3,4-d]), altering substituent orientation.
- Exhibits distinct electronic properties due to nitrogen positioning, affecting hydrogen-bonding capacity .
- Demonstrated DNA-binding activity in analogs with arylazo substituents (e.g., 6-(4-chlorophenylazo)-5-naphthalen-1-yl-2-thioxo derivative) .
Functional Group Variations
Thioxo vs. Oxo Substitutions
- IR spectra show ν(C=S) at ~1689 cm⁻¹, contrasting with ν(C=O) at ~1670–1700 cm⁻¹ in oxo analogs .
Carboxylic Acid Derivatives
- 1-Ethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid: Introduction of a carboxylic acid group at the 6-position increases water solubility and enables salt formation.
8-Substituted Pyrido[3,4-d]Pyrimidin-4(3H)-Ones
- Compound 54m (8-(4-(2-(4-(2,4-difluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)):
- Compound 41b (8-(1-methyl-1H-pyrazol-3-yl)):
7-Fluoro Derivatives
Dihydropyrimidinone Analogs
- 3,4-Dihydropyrimidin-2(1H)-ones (e.g., 3,4-dihydro-5-ethoxycarbonyl-4-(4-phenyl)-6-methylpyrimidin-2(1H)-one):
Q & A
(Basic) What are common synthetic routes for 1H,2H,3H,4H-pyrido[3,4-d]pyrimidin-2-one derivatives?
Methodological Answer:
The synthesis of pyrido[3,4-d]pyrimidin-2-one derivatives often employs multicomponent or multi-step reactions. A representative one-pot method involves combining substituted aldehydes, urea/thiourea, and β-keto esters with a catalyst like Keggin heteropolyacids (HPAs) under solvent-free conditions at 80°C for 1 hour, followed by recrystallization . For fluorinated derivatives (e.g., trifluoromethyl-substituted analogs), multi-step routes using sodium hydride in DMF under inert atmospheres are typical to prevent side reactions . Advanced routes may also incorporate microwave-assisted synthesis to reduce reaction times .
(Basic) How is the molecular structure of pyrido[3,4-d]pyrimidin-2-one derivatives characterized?
Methodological Answer:
Structural characterization involves:
- X-ray crystallography to resolve ring conformations and substituent orientations (e.g., cyclohexylamino-substituted derivatives) .
- NMR spectroscopy (¹H, ¹³C) to confirm proton environments, such as distinguishing between tautomeric forms (e.g., 1H vs. 3H configurations) .
- High-resolution mass spectrometry (HRMS) and InChI key validation to verify molecular formulas and stereochemical assignments .
(Basic) What initial biological screening approaches are used for pyrido[3,4-d]pyrimidin-2-one derivatives?
Methodological Answer:
Primary screening focuses on:
- Antimicrobial assays (e.g., agar diffusion against Gram-positive/negative bacteria) .
- Cytotoxicity profiling using cancer cell lines (e.g., MTT assays) to identify lead compounds for antitumor studies .
- Enzyme inhibition assays (e.g., dihydrofolate reductase or kinase targets) to assess mechanistic pathways .
(Advanced) How can reaction conditions be optimized for synthesizing fluorinated pyrido[3,4-d]pyrimidin-2-one derivatives?
Methodological Answer:
Key optimizations include:
- Temperature control (e.g., 60–100°C) to balance reactivity and decomposition of fluorinated intermediates .
- Catalyst screening (e.g., HPA vs. Lewis acids) to enhance regioselectivity in trifluoromethyl group incorporation .
- Chromatographic purification (e.g., silica gel or HPLC) to isolate isomers arising from fluorinated substituents .
(Advanced) How can contradictions in reported biological activities of pyrido[3,4-d]pyrimidin-2-one analogs be resolved?
Methodological Answer:
Contradictions often arise from variations in:
- Assay protocols (e.g., cell line specificity, incubation times). Standardizing assays (e.g., CLSI guidelines for antimicrobial testing) minimizes variability .
- Structural modifications (e.g., nitro vs. hydroxy groups). Comparative SAR studies using isosteric replacements clarify bioactivity trends .
- Purity validation (e.g., HPLC ≥95%) to exclude confounding effects from impurities .
(Advanced) What computational methods are used to predict structure-activity relationships (SAR) for pyrido[3,4-d]pyrimidin-2-one derivatives?
Methodological Answer:
- Molecular docking (e.g., AutoDock Vina) to model interactions with target proteins (e.g., antifolate enzymes) .
- DFT calculations to analyze electronic effects of substituents (e.g., electron-withdrawing groups on ring reactivity) .
- Pharmacophore mapping to identify critical functional groups (e.g., hydrogen bond donors/acceptors) .
(Advanced) How can regioselectivity in substitution reactions of pyrido[3,4-d]pyrimidin-2-one be controlled?
Methodological Answer:
Regioselectivity is influenced by:
- Solvent polarity (e.g., DMF vs. THF) to direct electrophilic attacks to specific ring positions .
- Protecting groups (e.g., Boc for amines) to block undesired substitution sites during synthesis .
- Monitoring via TLC/HPLC-MS to track intermediate formation and adjust reaction stoichiometry .
(Advanced) What strategies improve the pharmacokinetic properties of pyrido[3,4-d]pyrimidin-2-one derivatives?
Methodological Answer:
- Lipophilicity modulation via trifluoromethyl or hydroxyphenyl groups to enhance membrane permeability .
- Prodrug design (e.g., esterification of hydroxyl groups) to improve oral bioavailability .
- Metabolic stability assays (e.g., microsomal incubation) to identify vulnerable sites for structural modification .
(Advanced) How can data discrepancies in reported reaction yields for pyrido[3,4-d]pyrimidin-2-one syntheses be resolved?
Methodological Answer:
Discrepancies are addressed by:
- Reproducing conditions (e.g., catalyst loading, solvent ratios) from primary literature .
- Design of experiments (DoE) to statistically identify critical factors (e.g., temperature, reaction time) .
- Validation with alternative characterization (e.g., NMR vs. X-ray) to confirm product identity and purity .
(Advanced) How are reaction mechanisms elucidated in multi-component pyrido[3,4-d]pyrimidin-2-one syntheses?
Methodological Answer:
Mechanistic studies employ:
- Isotopic labeling (e.g., deuterated reagents) to track atom transfer pathways .
- Kinetic profiling (e.g., time-resolved NMR) to identify rate-determining steps .
- Computational modeling (e.g., transition state analysis) to propose plausible intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
